6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-prop-2-ynylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h1,4H,3H2,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOSEZZTCBXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C=NN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of a pyrazolopyrimidine precursor with a propargyl thiol derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propargyl thio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or thiol.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Overview
6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. Its molecular formula is C₁₄H₁₅N₃OS₂, and it exhibits a range of pharmacological properties.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their in vitro antimicrobial activity against various bacteria and fungi. Compounds demonstrated promising results compared to standard drugs, suggesting potential therapeutic applications in treating infections .
Anticancer Potential
Preliminary studies have shown that compounds within this class may possess anticancer properties. Investigations into their antiproliferative effects against cancer cell lines (e.g., breast and colon cancers) have indicated that these compounds could serve as leads for new anticancer therapies . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.
Anti-inflammatory Effects
Certain derivatives have been noted for their anti-inflammatory activities, comparable to established anti-inflammatory agents. This suggests potential applications in managing inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes involved in critical pathways such as quorum sensing, which is essential for bacterial communication and virulence .
Synthetic Routes
The synthesis of this compound typically involves:
- Preparation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Prop-2-yn-1-ylthio Group : This step usually employs nucleophilic substitution reactions under basic conditions, often utilizing solvents like dimethylformamide (DMF) .
Mechanism of Action
The mechanism of action of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in quorum sensing by binding to their active sites and blocking substrate access . This inhibition can disrupt bacterial communication and reduce virulence.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The linear propynyl group may reduce steric hindrance compared to bulky 3-fluorobenzylthio analogs (e.g., 15b–15e in ), enhancing binding to enzyme active sites.
- Reactivity : The alkyne moiety enables click chemistry modifications, unlike thiol (e.g., ) or aromatic thioether derivatives.
Comparison :
- Efficiency : The target compound’s synthesis may mirror Method C (), but yields depend on the reactivity of prop-2-yn-1-thiol.
- Catalysts: Use of green catalysts (e.g., Preyssler nanoparticles in ) contrasts with traditional bases like NaH, affecting scalability and environmental impact.
Physicochemical Properties
Key data from analogs (HPLC purity, spectral features):
Biological Activity
The compound 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole precursors with sulfur-containing reagents. The methodology often includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Utilizing hydrazine derivatives and carbonyl compounds.
- Thioether Formation : Reaction with propargyl thiol to introduce the prop-2-yn-1-thio group.
This synthetic pathway allows for the modification of the compound to enhance its biological activity.
Inhibition of Janus Kinases
The compound's structural similarity to other heteroaryl substituted pyrrolo[2,3-b]pyrimidines suggests potential activity as a Janus kinase (JAK) inhibitor . JAK inhibitors are critical in treating autoimmune diseases and certain cancers due to their role in cytokine signaling pathways .
Study on Antitumor Activity
A study highlighted the potential antitumor effects of pyrazolo[3,4-d]pyrimidines in targeting cancer cells. While direct data on this compound is sparse, related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines .
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example:
- Substituents at the C6 position have been linked to improved potency against certain targets.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidinone intermediates. For example, halogenated precursors (e.g., 6-chloro derivatives) react with propargylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric control of the thiol reagent .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are critical for characterization?
- Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., propargylthio group at position 6) and aromatic proton environments .
- HRMS : Validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves bond lengths and angles, particularly for verifying the fused bicyclic core and sulfur-alkyne linkage (if crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Limited aqueous solubility (logP ~2.5–3.0); DMSO or PEG-400 is recommended for in vitro assays.
- Stability : Susceptible to oxidation at the thioether bond; store under argon at –20°C with desiccants .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance kinase inhibition potency?
- Methodology :
- Propargylthio modification : Replace the prop-2-yn-1-ylthio group with bulkier alkynyl or arylthio substituents to improve target binding .
- Core scaffold tuning : Introduce electron-withdrawing groups (e.g., –F, –Cl) at position 5 or 7 to modulate electron density and ATP-binding site interactions .
- Assays : Kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentrations .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Catalytic Innovations :
- Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) : Enable one-pot synthesis under mild conditions (50°C, 4 hours) with 85–90% yield and recyclability for 5 cycles .
- Solvent-free mechanochemical grinding : Reduces waste and energy consumption compared to traditional reflux methods .
Q. How do iodine-mediated cyclofunctionalizations expand the compound’s derivatization potential?
- Reaction Design : Treat the propargylthio group with iodine (I₂) in THF at 25°C to form iodomethyl intermediates, enabling 5-exo-dig cyclization for fused imidazo-pyrazolo-pyrimidinones .
- Applications : These derivatives exhibit enhanced cellular permeability and selectivity in kinase inhibition screens .
Q. What computational strategies predict binding modes to biological targets like ALDH1A or PDE9?
- Docking Workflow :
- Protein preparation : Retrieve crystal structures (PDB: 4UB, NPZ) and optimize protonation states at pH 7.4 .
- Ligand docking (AutoDock Vina) : Use the propargylthio group as a flexible side chain to sample conformations within hydrophobic pockets .
Data Contradiction Analysis
Q. Why do catalytic methods (e.g., Preyssler nanoparticles) report higher yields than traditional acid-catalyzed routes despite similar reaction times?
- Resolution : Preyssler’s high surface area and Brønsted acidity (~pH 2–3) enhance reaction kinetics by stabilizing transition states, whereas HCl/polyphosphoric acid systems suffer from side reactions (e.g., hydrolysis of the propargylthio group) .
Q. How do conflicting bioactivity results arise in antifungal vs. anticancer assays for structurally analogous derivatives?
- Root Cause : Antifungal activity (e.g., against Botrytis cinerea) correlates with electron-deficient aromatic rings, while anticancer effects (e.g., VEGFR inhibition) require hydrophobic substituents at position 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
